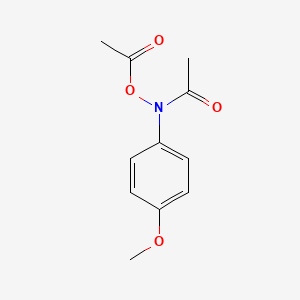
1,4-Dioxin, 2,3-dihydro-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxin, 2,3-dihydro-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)- is an organic compound with a unique structure that includes a dioxin ring fused with a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxin, 2,3-dihydro-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2,3-dihydroxybenzoic acid as the starting material, which undergoes alkylation, azidation, Curtius rearrangement, hydrolysis, and salification to yield the desired product . The reaction conditions often include the use of solvents like acetone and reagents such as sulfuric acid and acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps like solvent extraction, purification through column chromatography, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxin, 2,3-dihydro-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
1,4-Dioxin, 2,3-dihydro-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dioxin, 2,3-dihydro-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A similar compound with a dioxin ring and trimethyl groups.
2,3-Dihydro-1,4-dioxine: Another dioxin derivative with similar structural features.
Uniqueness
This detailed article provides a comprehensive overview of 1,4-Dioxin, 2,3-dihydro-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
116809-86-0 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
5-(2,6,6-trimethylcyclohexen-1-yl)-2,3-dihydro-1,4-dioxine |
InChI |
InChI=1S/C13H20O2/c1-10-5-4-6-13(2,3)12(10)11-9-14-7-8-15-11/h9H,4-8H2,1-3H3 |
InChI Key |
HAVXKPYEYYVTRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C2=COCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)
![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)

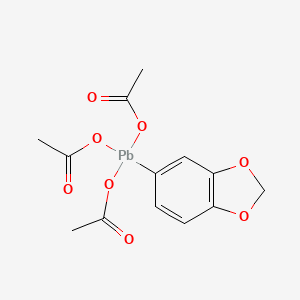

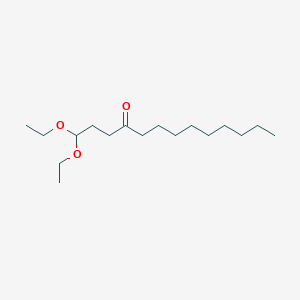

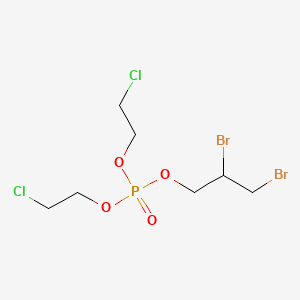

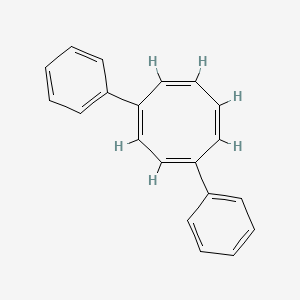
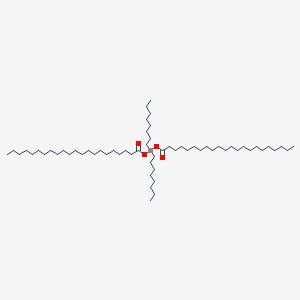
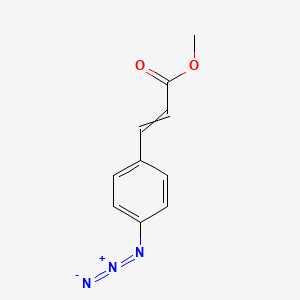
![(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine](/img/structure/B14295578.png)
